Quininic acid

Vue d'ensemble

Description

Il s'agit d'un solide incolore qui peut être extrait de sources végétales telles que l'écorce de quinquina, les grains de café et l'écorce d'Eucalyptus globulus . L'acide quinique est impliqué dans l'acidité perçue du café et a diverses applications dans les industries pharmaceutiques et chimiques.

Applications De Recherche Scientifique

Quininic acid has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Quininic acid, also known as Quinolinic acid (QUIN), is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . These receptors play a crucial role in synaptic plasticity and memory function .

Mode of Action

QUIN interacts with its targets, the NMDA receptors, by acting as an agonist . This means it binds to these receptors and activates them. This activation can lead to neuronal depolarization and an excessive influx of calcium, which can cause neuronal damage .

Biochemical Pathways

QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of the essential amino acid tryptophan . This pathway is the major route for the metabolism of tryptophan . The kynurenine pathway metabolites can activate, block, or modulate conventional neurotransmitter receptors .

Pharmacokinetics

It is known that quin is produced in the brain only by activated microglia and macrophages .

Result of Action

The activation of NMDA receptors by QUIN can lead to neurodegeneration . This is consistent with the knowledge that glutamate itself can induce neuronal damage by promoting depolarization and an excessive influx of calcium . Therefore, QUIN has a potent neurotoxic effect .

Action Environment

The action of QUIN can be influenced by various environmental factors. For instance, the production of QUIN can be affected by the activation state of microglia and macrophages in the brain . Furthermore, the kynurenine pathway, which produces QUIN, can be influenced by various factors such as inflammation and immune activation .

Safety and Hazards

Orientations Futures

Emerging evidence suggests that neuroinflammation is involved in both depression and neurodegenerative diseases . The kynurenine pathway, generating metabolites which may play a role in pathogenesis, is one of several competing pathways of tryptophan metabolism . A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of quinolinic acid may result in deficiencies in tryptophan and derived neurotransmitters . While awaiting ongoing research on potential pharmacological interventions on tryptophan metabolism, adequate protein intake with appropriate amounts of tryptophan and antioxidants may offer protection against oxidative stress and provide a balanced set of physiological receptor ligands .

Analyse Biochimique

Biochemical Properties

Quininic acid plays a crucial role in biochemical reactions, particularly in the central nervous system. It is an agonist at N-methyl-D-aspartate receptors, which are a subtype of glutamate receptors. These receptors are involved in synaptic plasticity, memory formation, and neurodegeneration. This compound interacts with these receptors by binding to them and causing depolarization, which can lead to an influx of calcium ions . This interaction is significant because it can result in excitotoxicity, a process where excessive activation of receptors leads to neuronal damage and death .

Cellular Effects

This compound has profound effects on various types of cells, especially neurons and astrocytes. In neurons, this compound can induce excitotoxicity by overactivating N-methyl-D-aspartate receptors, leading to an excessive influx of calcium ions. This can result in oxidative stress, mitochondrial dysfunction, and ultimately cell death . In astrocytes, this compound can trigger inflammatory responses by increasing the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 . These effects can disrupt normal cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with N-methyl-D-aspartate receptors. Upon binding to these receptors, this compound causes their activation, leading to the opening of ion channels and an influx of calcium ions into the cell . This influx of calcium ions can activate various intracellular signaling pathways, including those involved in oxidative stress and inflammation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B, which plays a key role in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its effects can be influenced by factors such as concentration and duration of exposure. Long-term exposure to this compound can lead to sustained activation of N-methyl-D-aspartate receptors, resulting in chronic excitotoxicity and neuronal damage . In in vitro studies, this compound has been shown to cause time-dependent increases in oxidative stress and inflammatory markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance synaptic plasticity and memory formation by activating N-methyl-D-aspartate receptors . At high doses, this compound can induce excitotoxicity and neurodegeneration. In animal models, high doses of this compound have been associated with increased oxidative stress, inflammation, and neuronal cell death . These toxic effects highlight the importance of carefully regulating the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in the kynurenine pathway, which is responsible for the degradation of tryptophan. This pathway involves several enzymes, including indoleamine 2,3-dioxygenase and kynurenine 3-monooxygenase . This compound is produced from the oxidation of kynurenine and can be further metabolized to nicotinic acid, a precursor of nicotinamide adenine dinucleotide . The kynurenine pathway plays a crucial role in regulating the levels of various metabolites, including this compound, which can influence metabolic flux and overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurons and astrocytes . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of cells. In neurons, this compound can localize to synaptic terminals, where it interacts with N-methyl-D-aspartate receptors . In mitochondria, this compound can influence mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . The localization of this compound within specific cellular compartments can affect its activity and function, including its ability to induce excitotoxicity and oxidative stress.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide quinique peut être synthétisé par hydrolyse de l'acide chlorogénique . Le processus implique les étapes suivantes :

Hydrolyse de l'acide chlorogénique : L'acide chlorogénique est hydrolysé en milieu acide ou basique pour donner de l'acide quinique et de l'acide caféique.

Purification : L'acide quinique obtenu est purifié par cristallisation ou par d'autres techniques de séparation.

Méthodes de production industrielle : La production industrielle d'acide quinique implique généralement l'extraction de sources naturelles telles que l'écorce de quinquina et les grains de café . Le processus d'extraction comprend :

Extraction : Les matières végétales sont soumises à une extraction par solvant pour isoler l'acide quinique.

Purification : L'acide quinique extrait est purifié en utilisant des techniques telles que la cristallisation, la filtration et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'acide quinique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes :

Oxydation : L'acide quinique peut être oxydé en acide gallique à l'aide d'agents oxydants tels que le permanganate de potassium.

Réduction : La réduction de l'acide quinique peut donner diverses formes réduites, selon l'agent réducteur utilisé.

Substitution : L'acide quinique peut subir des réactions de substitution avec différents nucléophiles, conduisant à la formation de divers dérivés.

Principaux produits :

Acide gallique : Formé par l'oxydation de l'acide quinique.

Divers dérivés : Formés par des réactions de substitution avec différents nucléophiles.

4. Applications de la recherche scientifique

L'acide quinique a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière de départ chirale pour la synthèse de produits pharmaceutiques.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et son impact sur l'acidité du café.

Industrie : Employé dans la production de divers intermédiaires chimiques et comme astringent.

5. Mécanisme d'action

L'acide quinique exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition enzymatique : L'acide quinique peut inhiber certaines enzymes impliquées dans les voies métaboliques.

Interaction avec les récepteurs : Il interagit avec des récepteurs spécifiques, modulant leur activité et conduisant à divers effets physiologiques.

Réactions redox : L'acide quinique participe aux réactions redox, influençant les niveaux de stress oxydatif cellulaire.

Comparaison Avec Des Composés Similaires

L'acide quinique est similaire à d'autres cyclitols et acides carboxyliques, mais il possède des propriétés uniques qui le distinguent :

Acide shikimique : Un proche parent de l'acide quinique, impliqué dans la biosynthèse des acides aminés aromatiques.

Acide gallique : Formé par l'oxydation de l'acide quinique, avec des propriétés antioxydantes distinctes.

Acide chlorogénique : Un précurseur de l'acide quinique, communément trouvé dans les grains de café.

Unicité : Le rôle unique de l'acide quinique dans l'acidité perçue du café et ses applications dans la synthèse de médicaments antiviraux mettent en évidence ses propriétés distinctes et son importance dans divers domaines .

Propriétés

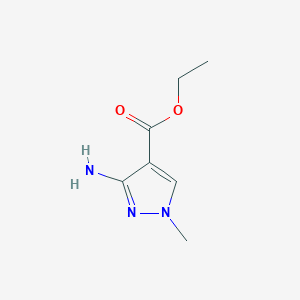

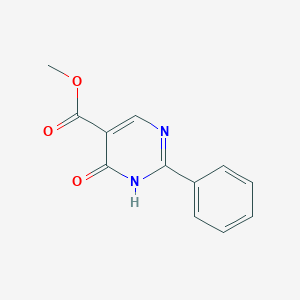

IUPAC Name |

6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFLUJXWKXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323339 | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-68-0 | |

| Record name | Quininic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quininic acid?

A1: this compound has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify this compound in various plant extracts. [, , , ]

Q3: What are the main sources of this compound?

A3: this compound is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]

Q4: Does the concentration of this compound vary seasonally in plants?

A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of this compound in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]

Q5: Does this compound exhibit any biological activities?

A5: While specific mechanisms of action aren't detailed in the provided research, this compound is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:

- Antioxidant activity: Lingonberry extract, rich in this compound and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable this compound content, show promising antioxidant activity in various assays. []

- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing this compound, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []

- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing this compound, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)

![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)